1-(2-phenylethyl)-3-(4H-1,2,4-triazol-4-yl)thiourea
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Overview
Description
N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA typically involves the reaction of phenethylamine with 1,2,4-triazole-4-thiol under appropriate conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea linkage. The reaction mixture is then heated to promote the reaction and obtain the desired product.
Industrial Production Methods
Industrial production of N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The phenethyl group or the triazole ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenethyl or triazole derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of materials with specific properties, such as luminescent sensors or catalysts.
Mechanism of Action
The mechanism of action of N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets. The compound can bind to metal ions through its thiourea and triazole moieties, forming stable complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or disruption of cellular processes. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-(4H-1,2,4-triazol-4-yl)urea
- N-(1-phenylethylidene)-N-(4H-1,2,4-triazol-4-yl)amine
- N’-(4H-1,2,4-triazol-4-yl)benzamidine
Uniqueness
N-PHENETHYL-N’-(4H-1,2,4-TRIAZOL-4-YL)THIOUREA is unique due to the presence of both the phenethyl group and the 1,2,4-triazole ring. This combination imparts distinct chemical properties and potential applications that may not be observed in similar compounds. For example, the phenethyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
Molecular Formula |
C11H13N5S |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(1,2,4-triazol-4-yl)thiourea |
InChI |
InChI=1S/C11H13N5S/c17-11(15-16-8-13-14-9-16)12-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,12,15,17) |
InChI Key |
WUJRAXVQXXZITA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NN2C=NN=C2 |
Origin of Product |
United States |
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